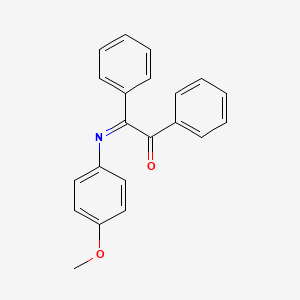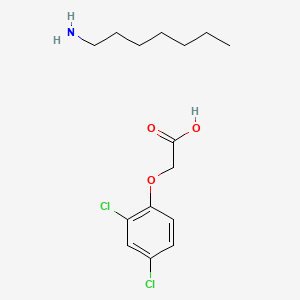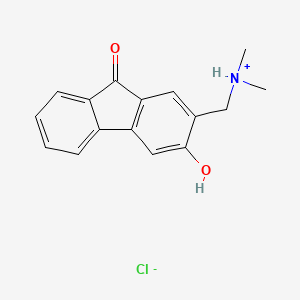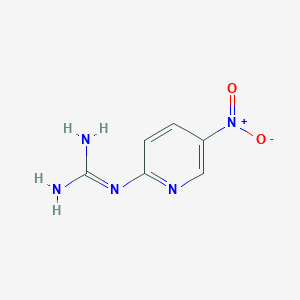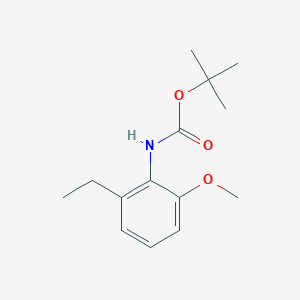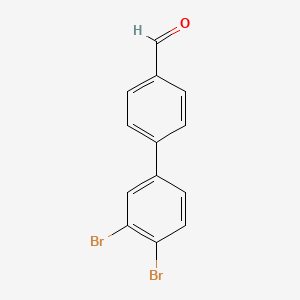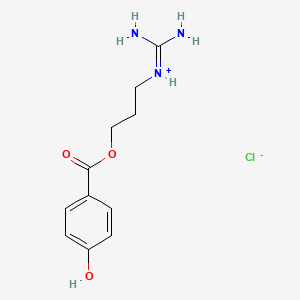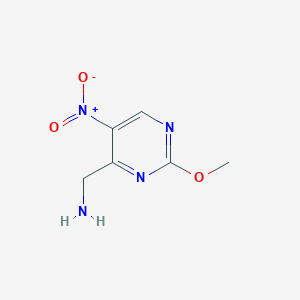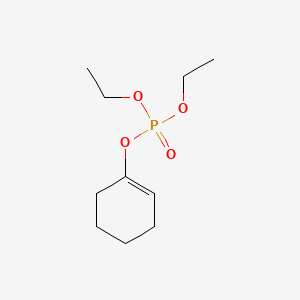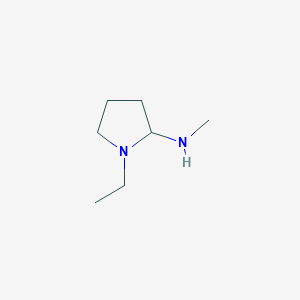
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propan-2-amine chain
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-(4-methoxyphenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using catalytic hydrogenation or other suitable reducing agents to obtain this compound .
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine involves its interaction with various molecular targets and pathways. It acts as a potent and selective serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This compound also interacts with alpha receptors, mediating its effects through these pathways .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be compared with other similar compounds, such as:
4-Methoxyamphetamine: Both compounds share a methoxy group on the phenyl ring, but differ in their amine substituents and overall structure.
1-(4-Methoxyphenyl)-1,4-dihydro-5: This compound has a similar phenyl ring substitution but differs in its core structure and functional groups.
5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds have similar phenyl ring substitutions but differ in their heterocyclic core structures .
Propriétés
Numéro CAS |
26070-48-4 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(13(2)3)9-11-5-7-12(14-4)8-6-11/h5-8,10H,9H2,1-4H3 |
Clé InChI |
AJFFSDGMWVFXFC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
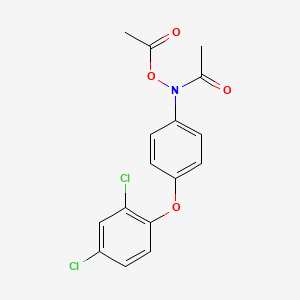
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
